1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine
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Overview
Description
1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine is an organic compound featuring a brominated thiophene ring attached to a methylpropan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to reductive amination with 2-methylpropan-2-amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Microwave irradiation and eco-friendly catalysts such as fly ash: H2SO4 have been explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine involves its interaction with molecular targets through its brominated thiophene ring and amine group. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with target molecules, thereby altering their function .
Comparison with Similar Compounds
5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 1-(5-Bromothiophen-2-yl)-2-methylpropan-2-amine.
1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines: Compounds with similar brominated thiophene structures used in antimicrobial research.
4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: A compound used in the development of organic semiconductors.
Uniqueness: this compound stands out due to its specific combination of a brominated thiophene ring and a methylpropan-2-amine group, which imparts unique reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H12BrNS |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,10)5-6-3-4-7(9)11-6/h3-4H,5,10H2,1-2H3 |
InChI Key |
ITEWAWUPOYPGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Br)N |
Origin of Product |
United States |
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